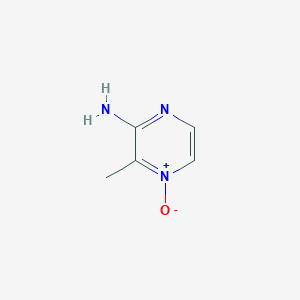
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol is an organic compound that features a piperidine ring substituted with a hydroxy group and a benzene ring substituted with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Hydroxylation: The introduction of the hydroxy group on the piperidine ring can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Aromatic Substitution: The benzene ring can be functionalized with hydroxyl groups through electrophilic aromatic substitution reactions using reagents like phenol and appropriate catalysts.
Industrial Production Methods
Industrial production of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups on the benzene ring and the piperidine ring play a crucial role in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxy-piperidin-3-yl)-acetic acid ethyl ester hydrochloride .
- 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,3-diol .
- 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,4-diol .
Uniqueness
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol is unique due to the specific positioning of the hydroxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring further adds to its distinctiveness, providing a versatile scaffold for various chemical modifications and interactions.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |
Clave InChI |
REBGJGKBMBFBHE-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Sinónimos |
1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



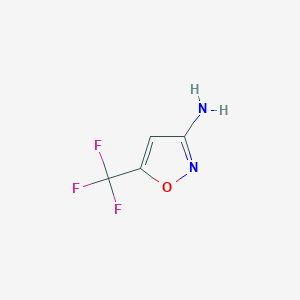

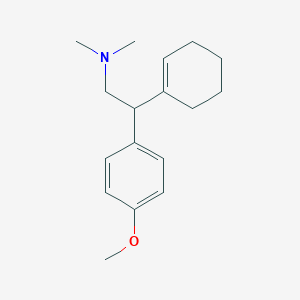

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
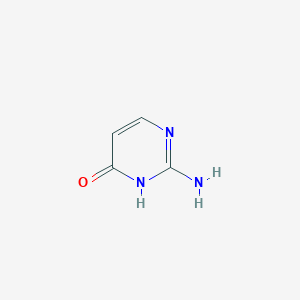
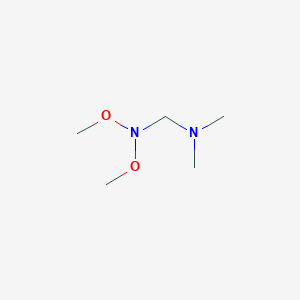
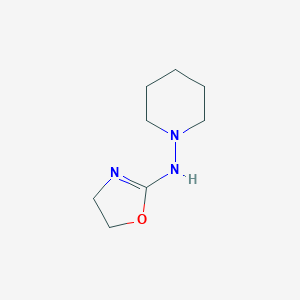
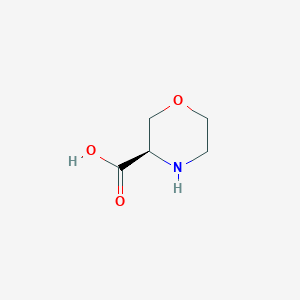

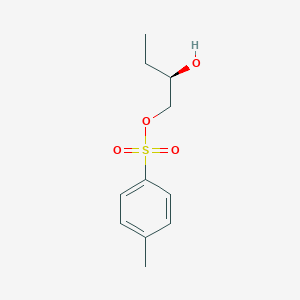

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
